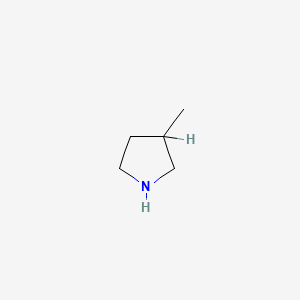

3-Methylpyrrolidine

Vue d'ensemble

Description

3-Methylpyrrolidine is a nitrogen-containing heterocycle . It has a molecular formula of C5H11N and an average mass of 85.147 Da .

Synthesis Analysis

Pyrrolidine compounds, including 3-Methylpyrrolidine, can be synthesized through ring construction from different cyclic or acyclic precursors or functionalization of preformed pyrrolidine rings . For instance, a new asymmetric synthesis of ®-3-methylpyrrolidine alkaloids starting from (S)-malic acid has been reported .

Molecular Structure Analysis

The molecular structure of 3-Methylpyrrolidine includes a five-membered pyrrolidine ring . The structure can be viewed in 3D using specific software .

Chemical Reactions Analysis

Pyrrolidine compounds, including 3-Methylpyrrolidine, have been used in various chemical reactions. For example, N-methylpyrrolidine has been used as an effective organocatalyst for the regioselective synthesis of 3-hydroxy-3,5/6-di-aryl-1H-imidazo .

Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Methylpyrrolidine include a molecular formula of C5H11N and an average mass of 85.147 Da .

Applications De Recherche Scientifique

Organocatalysis in Heterocyclic Compound Synthesis

3-Methylpyrrolidine has been utilized as an effective organocatalyst in the synthesis of heterocyclic compounds. For instance, it catalyzes the synthesis of 3-hydroxy-3,5/6-di-aryl-1H-imidazo[1,2-a]imidazol-2(3H)-ones , which are significant in medicinal chemistry due to their biological relevance . The process involves a condensation reaction between aryl glyoxal monohydrates and guanidine hydrochloride, highlighting the compound’s role in facilitating complex chemical transformations with high yields and operational simplicity.

Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts

In asymmetric organocatalysis, 3-Methylpyrrolidine derivatives have been advanced to create chiral pyrrolidine-based organocatalysts . These catalysts are crucial for constructing complex molecular architectures with high enantioselectivity. The versatility of 3-Methylpyrrolidine in this field underscores its importance in the development of new synthetic methods for biologically active compounds.

Selective Estrogen Receptor Modulators in Cancer Therapy

The introduction of 3-Methylpyrrolidine into molecules has been shown to promote selectivity towards certain receptors. For example, it enhances the efficacy of pure estrogen receptor antagonists and selective estrogen receptor degraders (SERDs) used in the treatment of breast cancer . This application demonstrates the compound’s potential in drug discovery, particularly in designing targeted therapies for complex diseases.

Construction of All-Carbon Quaternary Centers

3-Methylpyrrolidine has been applied in the catalytic asymmetric Michael addition of nitromethane to 3,3-disubstituted enals. This reaction is pivotal for the construction of all-carbon quaternary centers, which are challenging to create due to their steric hindrance . The compound’s role in this context is vital for advancing synthetic strategies in organic chemistry.

Enhancing Selectivity in Kinase Inhibition

The structural modification of molecules with 3-Methylpyrrolidine has been associated with increased selectivity in kinase inhibition. Specifically, it has been linked to promoting selectivity towards CK1 receptors, which are important targets in the development of treatments for various diseases . This application highlights the compound’s contribution to the precision of pharmacological interventions.

Drug Molecule Production

3-Methylpyrrolidine is a key structural component in a wide range of drugs and natural products with significant biological activities . Its presence in the core structure of many marketed drug molecules emphasizes its critical role in pharmaceutical manufacturing and the production of therapeutics.

Advancements in Medicinal Chemistry

The compound’s ability to act as a core structural component in various drugs and natural products signifies its importance in medicinal chemistry. It is involved in the synthesis of compounds that inhibit specific biological functions, which is essential for creating new medications with targeted actions .

Organic Synthesis and Ligand Design

3-Methylpyrrolidine serves as a building block in organic synthesis and characterizes the structure of many ligands . Its application in this area is fundamental for the design and synthesis of complex molecules that are used in various chemical reactions and processes.

Mécanisme D'action

Target of Action

Pyrrolidine alkaloids, a group to which 3-methylpyrrolidine belongs, have been shown to interact with a variety of biological targets, including enzymes and receptors .

Mode of Action

It’s known that the introduction of a chiral pyrrolidine into molecules promotes selectivity towards certain receptors . This suggests that 3-Methylpyrrolidine may interact with its targets in a way that induces changes in their function.

Biochemical Pathways

Pyrrolidine alkaloids have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities . This suggests that 3-Methylpyrrolidine may affect multiple biochemical pathways and their downstream effects.

Pharmacokinetics

The introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates . This suggests that 3-Methylpyrrolidine may have favorable ADME properties that impact its bioavailability.

Result of Action

Pyrrolidine alkaloids have been shown to exert various biological effects, suggesting that 3-methylpyrrolidine may have similar effects .

Action Environment

The stereochemistry of the pyrrolidine ring, which is a significant feature of 3-methylpyrrolidine, can lead to a different biological profile of drug candidates due to the different binding mode to enantioselective proteins . This suggests that the action of 3-Methylpyrrolidine may be influenced by environmental factors.

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

3-methylpyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N/c1-5-2-3-6-4-5/h5-6H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYINPWAJIVTFBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00955925 | |

| Record name | 3-Methylpyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00955925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

85.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

34375-89-8 | |

| Record name | Pyrrolidine, 3-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034375898 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methylpyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00955925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

ANone: 3-Methylpyrrolidine, also known as 3-methyl-pyrrolidine, is a substituted pyrrolidine derivative with a methyl group at the 3-position.

A: Research indicates that 3-methylpyrrolidine alkaloids isolated from the poison glands of Leptothoracini ants have an (3R) absolute configuration. [] This determination involved enantiomeric separation using chiral gas chromatography and structural analysis.

A: Yes, researchers have developed asymmetric syntheses for (R)-3-Methylpyrrolidine alkaloids. One approach utilizes (S)-malic acid as a chiral starting material. [, , ] This method involves diastereoselective methylation and reductive de-hydroxylation steps to achieve high enantiomeric excess.

A: (R)-3-Methylpyrrolidine-3-carboxylic acid, a derivative of 3-methylpyrrolidine, has been synthesized and investigated for its potential as an organocatalyst. [] This analogue of L-Proline is being studied for its solubility and reactivity in organic reactions like Michael and Aldol additions.

A: Yes, certain derivatives demonstrate potential in medicinal chemistry. For example, a triphenyltin(IV) complex with a 1-(4-carboxyphenyl)-3-ethyl-3-methylpyrrolidine-2,5-dione ligand exhibited potent in vitro anticancer activity. [] Additionally, 3-fluoropyrrolidines, synthesized using 3-methylpyrrolidine derivatives, are considered valuable building blocks for pharmaceutical compounds. []

A: The complex demonstrates high antiproliferative activity against various cancer cell lines, including human adenocarcinoma (HeLa), human myelogenous leukemia (K562), and human breast cancer (MDA-MB-453). [] Fluorescence microscopy analysis suggests that the complex induces apoptosis in HeLa cells, leading to an increase in the sub-G1 phase. []

A: While not directly, the 1-ethyl-3-methoxy-3-methylpyrrolidine scaffold has been identified as a promising structure for the development of novel acetylcholinesterase inhibitors. [] These inhibitors are considered potential therapeutic agents for Alzheimer's disease.

A: Structure-activity relationship (SAR) studies on (aminophenyl)pyrrolidine-2,5-diones, structurally similar to 3-Methylpyrrolidine, reveal that the primary amine moiety is crucial for inhibiting aromatase activity. [] Additionally, substitutions on the phenyl ring and modifications at the pyrrolidine nitrogen significantly influence the inhibitory potency and selectivity towards aromatase and cholesterol side chain cleavage enzymes.

A: Yes, research has focused on developing peptide antagonists of melanoma inhibitor of apoptosis (ML-IAP), a protein overexpressed in melanoma. [] Incorporating (3S)-methyl-proline, a derivative of 3-Methylpyrrolidine, into these peptides has been shown to enhance their binding affinity and selectivity for ML-IAP-BIR over XIAP-BIR3, potentially leading to more effective melanoma therapies. []

A: Yes, a highly sensitive high-performance liquid chromatography (HPLC) method with fluorescence detection has been developed for determining pipecolic acid levels in mouse brain regions, using (2S,3S)-3-methylpyrrolidine-2-carboxylic acid as an internal standard. [] This method demonstrates the feasibility of utilizing similar techniques to quantify 3-Methylpyrrolidine and its derivatives.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,4,8,10-Tetraoxa-3,9-dithiaspiro[5.5]undecane 3,9-dioxide](/img/structure/B1584390.png)

![Anthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10(2H,9H)-tetrone, 2,9-bis(4-methoxyphenyl)-](/img/structure/B1584406.png)